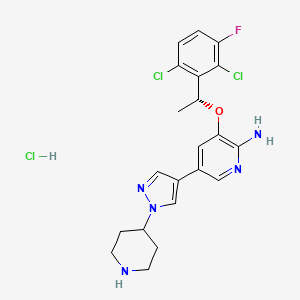
mAChR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mAChR-IN-1 is a selective inhibitor of muscarinic acetylcholine receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors are involved in various physiological processes, including cognition, motor control, and autonomic functions. This compound is particularly significant in research due to its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia .
Preparation Methods
The synthesis of mAChR-IN-1 involves several steps, starting from commercially available aryl fluorides and Boc-protected 4-aminopiperidine. The synthetic route includes a convergent reaction protocol, which involves the modification of the Miyaura reaction and alcohol-enhanced copper-mediated radiofluorination. This procedure yields the radiotracer with high radiochemical purity and is amenable to automation for routine production .
Chemical Reactions Analysis
mAChR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
mAChR-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of muscarinic acetylcholine receptors.
Biology: It helps in understanding the role of these receptors in various physiological processes.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
mAChR-IN-1 exerts its effects by selectively inhibiting muscarinic acetylcholine receptors. These receptors are activated by the neurotransmitter acetylcholine, which binds to the receptor and triggers a cascade of intracellular signaling pathways. This compound blocks this activation, thereby modulating the physiological processes mediated by these receptors. The molecular targets include various subtypes of muscarinic acetylcholine receptors, and the pathways involved include the phospholipase C and inositol trisphosphate signaling pathways .
Comparison with Similar Compounds
mAChR-IN-1 is unique due to its high selectivity for muscarinic acetylcholine receptors. Similar compounds include:
Arecaidine derivatives: These compounds act as antagonists for muscarinic acetylcholine receptors and are used in drug development.
Piperazine-triazole derivatives: These compounds have muscarinic acetylcholine receptor blocking activity and are used in pharmacological research. The uniqueness of this compound lies in its selective inhibition, which makes it a valuable tool in both research and therapeutic applications
Properties
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRTFJPHDSXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)


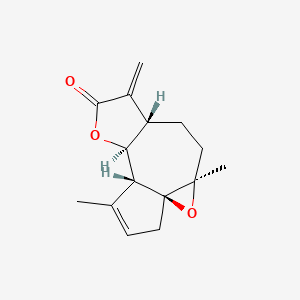
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)
![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)


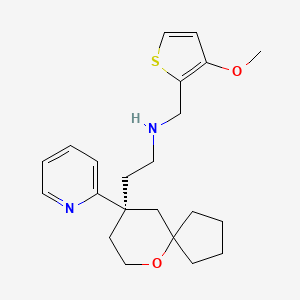

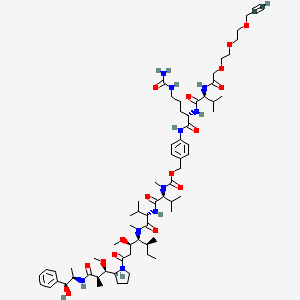
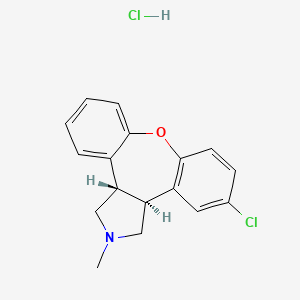
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)
